molecular formula C5H9N B190168 4-Pentyn-1-amine CAS No. 15252-44-5

4-Pentyn-1-amine

Cat. No. B190168
CAS RN: 15252-44-5
M. Wt: 83.13 g/mol
InChI Key: LMDDPGHBJXJGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyn-1-amine, also known as 1-Amino-4-pentyne, 4-Pentynylamine, or 5-Amino-1-pentyne, is a chemical compound with the linear formula H2NCH2CH2C≡CH . It has a molecular weight of 83.13 .


Molecular Structure Analysis

The molecular structure of 4-Pentyn-1-amine is represented by the linear formula H2NCH2CH2C≡CH . This indicates that the molecule consists of an amine group (NH2) attached to a pentynyl group (CH2CH2C≡CH).


Chemical Reactions Analysis

While specific chemical reactions involving 4-Pentyn-1-amine are not detailed in the search results, amines in general are known for their reactivity. They can undergo a variety of reactions, including alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

4-Pentyn-1-amine is a liquid at room temperature with a density of 0.859 g/mL at 20 °C . It is suitable for click chemistry reactions .

Scientific Research Applications

Catalytic Reactions

4-Pentyn-1-amine is involved in various catalytic reactions. For example, intramolecular hydroamination of aminoalkynes, including 4-pentyn-1-amine, is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process forms 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012). Similarly, tandem hydroamination-annulation reactions of 4-pentyne-nitriles provide an efficient route to 2-aminopyrroles, showing the versatility of 4-pentyn-1-amine in multi-step synthetic processes (Demir et al., 2010).

Catalyst Development

4-Pentyn-1-amine is also used in the development and testing of new catalysts. Studies have investigated iridium(I)/rhodium(I)-catalyzed hydroamination, comparing various catalysts formed from metal precursors and selected ligands. This research provides insight into ligand properties that determine catalyst activity, with 4-pentyn-1-amine serving as a key substrate in these studies (Rumble et al., 2012).

Hydroamination and Hydrosilation

The compound is involved in one-pot tandem hydroamination/hydrosilation catalyzed by cationic Iridium(I) complexes. This process allows for the conversion of 4-pentyn-1-amine to 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine, demonstrating its role in complex chemical transformations (Field et al., 2003).

Modification of Polymers

4-Pentyn-1-amine is used in the modification of polymers for gas-separation membranes. For instance, introducing fragments of quaternary ammonium salts into the structure of poly(4-methyl-2-pentyne) in supercritical fluids enhances selectivity towards CO2 (Polevaya et al., 2017).

Synthesis of Pyrazoles

The compound is used in the titanium-catalyzed multicomponent coupling reaction for the synthesis of pyrazoles, as demonstrated in a study where various pyrazoles were synthesized using a one-pot procedure from simple starting materials including 4-pentyn-1-amine (Majumder et al., 2009).

Other Applications

Further applications include its role in intramolecular hydroamination catalyzed by silver complexes and in the study of nonlinear optical properties of novel compounds derived from it, showing its broad utility in various chemical research fields (Beeren et al., 2009), (Karabacak et al., 2012).

Safety And Hazards

4-Pentyn-1-amine is a highly flammable liquid and vapour. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

pent-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDDPGHBJXJGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348843
Record name 4-pentyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentyn-1-amine

CAS RN

15252-44-5
Record name 4-pentyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-4-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentyn-1-amine
Reactant of Route 2
4-Pentyn-1-amine
Reactant of Route 3
4-Pentyn-1-amine
Reactant of Route 4
Reactant of Route 4
4-Pentyn-1-amine
Reactant of Route 5
Reactant of Route 5
4-Pentyn-1-amine
Reactant of Route 6
Reactant of Route 6
4-Pentyn-1-amine

Citations

For This Compound
135
Citations
DA Krogstad, AJ DeBoer, WJ Ortmeier… - Inorganic Chemistry …, 2005 - Elsevier
… 1, 2 and 3 as catalysts for the cyclization of 4-pentyn-1-amine water at 50 C. H NMR was used to … Kinetic data of the catalyzed hydroamination of 4-pentyn-1-amine in water at 50 C …
Number of citations: 31 www.sciencedirect.com
DA Krogstad, J Cho, AJ DeBoer, JA Klitzke… - Inorganica chimica …, 2006 - Elsevier
… by Cl − , Br − , or I − and the water-soluble phosphine 1,3,5-triaza-7-phosphaadamantane (PTA) were used to study the catalytic intramolecular hydroamination of 4-pentyn-1-amine in …
Number of citations: 61 www.sciencedirect.com
SL Rumble - 2005 - unsworks.unsw.edu.au
… both 4pentyn-1-amine (1) and 5-phenyl-4-pentyn-1-amine (2). The difference in reactivity was explained by the lack of ancillary ligands, since all the bis(trimethylsilyl)amide groups are …
Number of citations: 1 unsworks.unsw.edu.au
S Burling, LD Field, BA Messerle, SL Rumble - Organometallics, 2007 - ACS Publications
… The efficiency of each of the complexes as catalysts for the cyclization of 4-pentyn-1-amine to 2-methyl-1-pyrroline is reported. The influence of structural variations of the nitrogen donor …
Number of citations: 80 pubs.acs.org
SR Beeren, SL Dabb, BA Messerle - Journal of Organometallic Chemistry, 2009 - Elsevier
… as catalysts for the intramolecular hydroamination of 4-pentyn-1-amine. A variety of P- and N-… AgOTf, which achieved a turnover rate of 129 h −1 for the cyclisation of 4-pentyn-1-amine. …
Number of citations: 31 www.sciencedirect.com
DA Krogstad, SB Owens, JA Halfen… - Inorganic Chemistry …, 2005 - Elsevier
… Compounds 1, 2, and 3 were active catalysts in the intramolecular hydroamination of 4-pentyn-1-amine in water. This is the first reported study of this metal-mediated transformation in …
Number of citations: 49 www.sciencedirect.com
SR Beeren, SL Dabb, G Edwards, MK Smith… - New Journal of …, 2010 - pubs.rsc.org
… In particular the alkynylamine 4-pentyn-1-amine (1) has been cyclized to form 2-methylpyrroline (2) using a series of rhodium(I) and iridium(I) catalysts with general formula [M(L ∩ L)(C …
Number of citations: 16 pubs.rsc.org
LD Field, BA Messerle, SL Wren - Organometallics, 2003 - ACS Publications
… In particular, complex 1 efficiently catalyzes the hydroamination of 4-pentyn-1-amine (5) (using 1.5 mol % of 1) in THF at 60 C, to give quantitative conversion 11 to 2-methyl-1-pyrroline …
Number of citations: 79 pubs.acs.org
LD Field, BA Messerle, KQ Vuong, P Turner - Organometallics, 2005 - ACS Publications
… Complexes 4−7 are effective as catalysts for the intramolecular hydroamination of 4-pentyn-1-amine to 2-methyl-1-pyrroline. Complete conversion (>97%) of 4-pentyn-1-amine was …
Number of citations: 184 pubs.acs.org
MK Richmond, SL Scott, H Alper - Journal of the American …, 2001 - ACS Publications
… 0.96 mmol) of 5-phenyl-4-pentyn-1-amine, or 150 μL (1.15 mmol… -1-yne and 5-phenyl-4-pentyn-1-amine) or to 90 C for 90 h (for … For the cyclization of 5-phenyl-4-pentyn-1-amine and 6-…
Number of citations: 100 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.